molecular formula C14H15N B14779463 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

Cat. No.: B14779463
M. Wt: 197.27 g/mol
InChI Key: ZJUPPUMPLNHTCB-UHFFFAOYSA-N
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Description

2,4’-Dimethyl-[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C14H15N It is a derivative of biphenyl, where two methyl groups are attached at the 2 and 4 positions of one phenyl ring, and an amine group is attached at the 3 position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’-Dimethyl-[1,1’-biphenyl]-3-amine typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of Methyl Groups: The methyl groups can be introduced through Friedel-Crafts alkylation, where toluene derivatives are alkylated using methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Amination: The amine group can be introduced through a nucleophilic substitution reaction, where a halogenated biphenyl derivative reacts with ammonia or an amine source under basic conditions.

Industrial Production Methods

Industrial production of 2,4’-Dimethyl-[1,1’-biphenyl]-3-amine may involve large-scale coupling reactions followed by selective functional group transformations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4’-Dimethyl-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro derivatives to amines or reduce other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Amines and reduced biphenyl derivatives.

    Substitution: Halogenated, nitrated, or other substituted biphenyl compounds.

Scientific Research Applications

2,4’-Dimethyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4’-Dimethyl-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4’-Dimethylbiphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.

    3-Aminobiphenyl: Lacks the methyl groups, affecting its steric and electronic properties.

    2,4’-Dimethyl-1,1’-biphenyl: Similar structure but without the amine group, used in different applications.

Uniqueness

2,4’-Dimethyl-[1,1’-biphenyl]-3-amine is unique due to the presence of both methyl and amine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2-methyl-3-(4-methylphenyl)aniline

InChI

InChI=1S/C14H15N/c1-10-6-8-12(9-7-10)13-4-3-5-14(15)11(13)2/h3-9H,15H2,1-2H3

InChI Key

ZJUPPUMPLNHTCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=CC=C2)N)C

Origin of Product

United States

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